(3-(1H-pyrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
Description
The compound “(3-(1H-pyrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone” is a hybrid heterocyclic molecule featuring a pyrazole-substituted phenyl group linked via a methanone bridge to a piperazine ring bearing a 5,6,7,8-tetrahydrocinnolin moiety. The pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) contributes to hydrogen bonding and π-π stacking interactions, while the piperazine linker enhances solubility and conformational flexibility. The partially saturated tetrahydrocinnolin group introduces a bicyclic nitrogen-containing scaffold, which may confer unique electronic and steric properties compared to fully aromatic analogs.
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c29-22(18-6-3-7-19(15-18)28-10-4-9-23-28)27-13-11-26(12-14-27)21-16-17-5-1-2-8-20(17)24-25-21/h3-4,6-7,9-10,15-16H,1-2,5,8,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMRZJZRUXMJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target tubulin, a protein that is crucial for cell division. This suggests that the compound may also target tubulin or similar proteins involved in cell division and growth.
Mode of Action
The compound’s mode of action is believed to involve the inhibition of tubulin polymerization. Tubulin polymerization is a critical process in cell division, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of tubulin polymerization can disrupt the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase. This can trigger apoptosis, leading to the death of the affected cells.
Pharmacokinetics
Similar compounds have been found to have high solubility in saline at ph 7, suggesting good bioavailability.
Result of Action
The compound’s action results in the inhibition of cell division and the induction of apoptosis in affected cells. This can lead to a reduction in the growth and proliferation of these cells, which can be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH of the environment. Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s action by interacting with the compound or its targets.
Biological Activity
The compound (3-(1H-pyrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
1. Chemical Structure and Synthesis
The compound consists of a pyrazole moiety linked to a phenyl group and a piperazine derivative containing a tetrahydrocinnoline structure. The synthesis typically involves multi-step reactions that may include coupling reactions and functionalization of the piperazine and pyrazole rings.
Key Synthetic Steps:
- Formation of Pyrazole: Utilizing 1H-pyrazole derivatives as starting materials.
- Piperazine Modification: Introducing the tetrahydrocinnoline group through cyclization reactions.
- Final Coupling: Combining the pyrazole and piperazine components via methanone linkage.
2. Biological Activity
The biological activity of this compound can be categorized into several key areas:
2.1 Anticancer Activity
Research indicates that derivatives of pyrazole and piperazine exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit AMPK (AMP-activated protein kinase), which plays a crucial role in cellular energy homeostasis and cancer cell metabolism. The inhibition of AMPK can lead to reduced proliferation of cancer cells .
2.2 Antimicrobial Properties
Studies have demonstrated that pyrazole-containing compounds possess antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
2.3 Neuroprotective Effects
Certain derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier allows these compounds to exert protective effects on neuronal cells by reducing oxidative stress and inflammation .
Case Study 1: Anticancer Mechanism
A study evaluated the anticancer efficacy of a closely related pyrazole-piperazine compound in vitro against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of similar compounds against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as an alternative treatment option.
4. Research Findings
5. Conclusion
The compound (3-(1H-pyrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone exhibits diverse biological activities that warrant further investigation. Its potential applications in cancer therapy, antimicrobial treatments, and neuroprotection highlight its significance in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of methanone-bridged heterocycles. Key structural analogs and their distinguishing features are outlined below:
*Calculated based on formula C22H22N6O.
Key Comparisons
Heterocyclic Core Influence: The tetrahydrocinnolin in the target compound provides a partially saturated bicyclic system, which may enhance binding to hydrophobic pockets in enzymes compared to fully aromatic systems like pyrazolo[3,4-d]pyrimidine or pyridazine . Thieno[2,3-b]thiophene (as in ) introduces sulfur atoms, improving electron delocalization but reducing solubility compared to nitrogen-rich analogs .
Pharmacological Potential: Pyrazolo[3,4-d]pyrimidine derivatives () are established kinase inhibitors (e.g., cyclin-dependent kinases), suggesting the target compound’s tetrahydrocinnolin variant may share similar mechanisms but with altered selectivity .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving condensation of pyrazole precursors with piperazine intermediates under reflux with catalysts like piperidine . Thienothiophene-based analogs () require multi-step cyclization, whereas tetrahydrocinnolin systems may involve hydrogenation of cinnoline precursors .
Spectroscopic Differentiation: The target compound’s ^1H-NMR would show distinct signals for the tetrahydrocinnolin’s aliphatic protons (~2–3 ppm) and pyrazole aromatic protons (~7.5–8.0 ppm), contrasting with thienothiophene’s deshielded protons (~7.8–8.2 ppm) . IR spectra would lack the C≡N stretch (~2200 cm⁻¹) seen in nitrile-containing analogs (e.g., ’s compound 10) .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The piperazine linker’s flexibility may improve binding kinetics compared to rigid analogs, but saturation in tetrahydrocinnolin could reduce π-stacking efficacy versus aromatic systems .
- Thermal Stability: The target compound’s melting point is expected to be lower than ’s thienothiophene derivatives (>300°C) due to reduced aromaticity .
- Solubility : LogP calculations predict moderate lipophilicity (~2.5), intermediate between ’s pyrazolopyrimidine (LogP ~3.1) and ’s tetrazole-containing compound (LogP ~1.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
